molecular formula C9H11ClN2 B1453301 2-(Methylamino)-2-phenylacetonitrile hydrochloride CAS No. 5537-52-0

2-(Methylamino)-2-phenylacetonitrile hydrochloride

Cat. No.: B1453301
CAS No.: 5537-52-0
M. Wt: 182.65 g/mol
InChI Key: HRRDHPMAFBTHOH-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-phenylacetonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2. It is a derivative of acetonitrile, featuring a methylamino group and a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylamino)-2-phenylacetonitrile hydrochloride can be synthesized using methylamine hydrochlorate, sodium cyanide, and formaldehyde as reaction raw materials. The reaction is performed in the presence of a catalyst, such as 3-hydrosulfuryl propanoic acid, at temperatures below zero degrees Celsius . The reaction proceeds in two steps:

Industrial Production Methods

The industrial production of methylamino-phenyl-acetonitrile hydrochloride follows similar synthetic routes but is optimized for higher yield and lower cost. The process involves using efficient catalysts and reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-phenylacetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-(Methylamino)-2-phenylacetonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylamino-phenyl-acetonitrile hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

2-(Methylamino)-2-phenylacetonitrile hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its combination of the methylamino group and phenyl ring, which imparts specific chemical properties and reactivity that are valuable in various applications.

Properties

IUPAC Name

2-(methylamino)-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRDHPMAFBTHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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